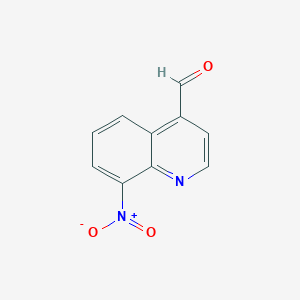

8-Nitroquinoline-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-nitroquinoline-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O3/c13-6-7-4-5-11-10-8(7)2-1-3-9(10)12(14)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYXBOSMRSJTEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50499465 | |

| Record name | 8-Nitroquinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69976-28-9 | |

| Record name | 8-Nitroquinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Significance of the Quinoline Scaffold

The quinoline (B57606) ring system, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in the fields of chemical biology and organic synthesis. nih.govorientjchem.org Recognized as a "privileged scaffold," its presence is prominent in a multitude of natural products and synthetic molecules with diverse pharmacological activities. nih.govtandfonline.com This includes applications as anticancer, antibacterial, anti-inflammatory, and antiviral agents. nih.govnih.gov The structural rigidity and the ability to be readily functionalized make the quinoline moiety an ideal framework for the design of new drugs and complex molecular architectures. orientjchem.orgtandfonline.comresearchgate.net Its derivatives are the subject of extensive research, with numerous candidates currently in clinical trials for various diseases. nih.gov

The versatility of the quinoline scaffold allows for the creation of a vast chemical space, enabling the development of compounds with tailored properties. nih.gov Synthetic chemists continuously explore new methodologies for the construction and modification of the quinoline ring system to access novel derivatives with enhanced biological activity and selectivity. researchgate.netresearchgate.net

The Strategic Role of Nitrated Quinoline Derivatives

The introduction of a nitro group onto the quinoline (B57606) scaffold significantly influences its chemical reactivity and biological profile. The nitro group is a powerful electron-withdrawing group, which can activate the quinoline ring for certain chemical transformations. nih.gov This electronic modification is crucial for a variety of synthetic applications, allowing for the introduction of other functional groups through nucleophilic substitution or other reactions. nih.gov

Furthermore, the nitro group itself is a versatile functional handle. It can be reduced to an amino group, which then serves as a key intermediate for the synthesis of a wide array of other derivatives, including amides, sulfonamides, and diazonium salts, which are precursors to further chemical diversity. nih.gov The presence of a nitro group can also impart specific biological activities, and nitrated quinolines are investigated for their potential as therapeutic agents. For instance, nitroxoline (B368727) (8-hydroxy-5-nitroquinoline) is an approved antibacterial agent. mdpi.com The strategic placement of the nitro group, as seen in 8-nitroquinoline (B147351), can also induce steric effects that lead to unusual reactivity and the potential for novel chemical transformations. nih.gov

8 Nitroquinoline 4 Carbaldehyde: a Compound of Growing Interest

Direct Synthesis Approaches to this compound

Direct synthesis methods aim to introduce the formyl group at the C-4 position of an 8-nitroquinoline (B147351) scaffold. These approaches are often favored for their atom economy and fewer synthetic steps.

Vilsmeyer-Haack Chloroformylation in Nitroquinoline Systems

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgnih.gov The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). organic-chemistry.orgsemanticscholar.org This electrophilic species then attacks the aromatic ring, leading to the introduction of a formyl group.

In the context of quinoline systems, the Vilsmeier-Haack reaction has been successfully applied to produce various quinoline-carbaldehyde derivatives. google.comresearchgate.net For the synthesis of nitro-substituted quinolines, this method offers a direct route to formylated products. For instance, a highly efficient and simple method for the synthesis of 2-chloro-3-formyl-8-nitroquinoline has been developed using the Vilsmeier-Haack reagent, demonstrating the feasibility of this reaction on a nitroquinoline core. chemijournal.com This suggests that a similar approach could be employed for the synthesis of this compound, likely starting from 8-nitroquinoline. The general mechanism involves the formation of the Vilsmeier reagent, which then acts as the electrophile in the formylation of the quinoline ring. organic-chemistry.org

Alternative Established Synthetic Routes

While the Vilsmeier-Haack reaction is a prominent method, other established routes for the synthesis of quinoline-4-carbaldehydes could potentially be adapted for this compound. One such general method involves the oxidation of a 4-methylquinoline (B147181) derivative. For example, 8-fluoroquinoline-4-carbaldehyde (B2654160) can be synthesized from 8-fluoro-4-methylquinoline. chemicalbook.com This suggests that if 4-methyl-8-nitroquinoline (B189520) were available, its oxidation could provide the target carbaldehyde.

Precursor Chemistry and Convergent Synthesis Strategies

Convergent synthesis strategies involve the preparation of functionalized precursors that are then combined to form the final product. These methods can offer greater control over regioselectivity and allow for the introduction of various functional groups.

Derivation from 2,3-Dihydro-8-nitro-4-quinolone Intermediates

The synthesis of 2,3-dihydroquinolin-4-ones, also known as 4-quinolones, is well-established and can be achieved through various methods, including the intramolecular cyclization of o-aminochalcones. organic-chemistry.org These 4-quinolones can bear a nitro substituent on the benzene (B151609) ring. For example, the synthesis of 3,4-dihydro-4,4,8-trimethyl-6-nitro-2-(1H)-quinolone has been reported through the nitration of the corresponding quinolone. prepchem.com The synthesis of 2-aryl-3-nitro-2,3-dihydroquinolin-4(1H)-ones has also been described. researchgate.net

A plausible synthetic route to this compound could therefore involve the initial synthesis of a 2,3-dihydro-8-nitro-4-quinolone intermediate. This intermediate could then be subjected to a sequence of reactions, such as dehydrogenation to the corresponding 4-hydroxy-8-nitroquinoline, followed by conversion of the hydroxyl group to a leaving group and subsequent formylation or a related C-C bond-forming reaction to install the aldehyde functionality.

Synthesis via 6-Methoxy-8-nitroquinoline-4-carboxaldehyde

Another potential precursor for this compound is 6-methoxy-8-nitroquinoline-4-carboxaldehyde. The synthesis of related compounds, such as 6-methoxy-8-nitroquinoline (B1580621), is well-documented. sigmaaldrich.comnih.govnih.gov This compound is a versatile intermediate used in the synthesis of other quinoline derivatives. sigmaaldrich.com The related 6-methoxyquinoline-4-carboxaldehyde is also a known compound. sigmaaldrich.comnih.gov

A synthetic pathway could involve the nitration of 6-methoxyquinoline-4-carboxaldehyde at the 8-position. Alternatively, one could start with 6-methoxy-8-nitroquinoline and introduce the formyl group at the 4-position, possibly via a Vilsmeier-Haack reaction or by lithiation followed by reaction with a formylating agent. Once 6-methoxy-8-nitroquinoline-4-carboxaldehyde is obtained, the final step would be the demethylation of the methoxy (B1213986) group to a hydroxyl group, followed by its removal, although this sequence presents challenges in terms of selectivity.

Pathways Involving 8-Amino-6-methoxy-4-methylquinoline

The compound 8-amino-6-methoxy-4-methylquinoline is a known and synthetically useful intermediate. google.comnih.gov Its synthesis can be achieved from 6-methoxy-4-methyl-8-nitroquinoline (B1595770) via reduction of the nitro group. google.com

A multi-step synthetic sequence starting from 8-amino-6-methoxy-4-methylquinoline could be envisioned to produce this compound. This would involve:

Conversion of the 8-amino group to an 8-nitro group, for example, through diazotization followed by a Sandmeyer-type reaction.

Oxidation of the 4-methyl group to a 4-carbaldehyde group.

Removal of the 6-methoxy group, possibly by demethylation to a hydroxyl group followed by deoxygenation.

This pathway, while involving multiple steps, could offer a high degree of control over the substitution pattern of the quinoline ring.

Consideration of Green Chemistry Principles in 8-Nitroquinoline Synthesis

The synthesis of quinoline derivatives, including 8-nitroquinoline, has traditionally involved methods that are now considered environmentally burdensome. The application of green chemistry principles aims to mitigate these issues by designing chemical processes that reduce waste, avoid hazardous substances, and improve energy efficiency. mdpi.commdpi.com

Several of the twelve principles of green chemistry are particularly relevant to improving 8-nitroquinoline synthesis:

Prevention: It is better to prevent waste than to treat it after it has been created. pvamu.edu The classic Skraup synthesis generates significant waste, including byproducts from the arsenic acid oxidant.

Less Hazardous Chemical Syntheses: Synthetic methods should be designed to use and generate substances that possess little or no toxicity. mdpi.com The Skraup reaction's reliance on highly toxic arsenic acid is a prime example of a hazardous process.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. brieflands.com Many traditional syntheses rely on hazardous organic solvents. Modern approaches favor greener solvents like water or solvent-free conditions. brieflands.comnih.gov

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can be recycled, minimizing waste. mdpi.com Greener syntheses of quinolines often employ catalysts to improve efficiency and reduce the environmental impact. nih.govbldpharm.com

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided as it requires additional reagents and generates waste. ambeed.com Developing highly selective reactions, like the targeted oxidation of a methyl group without affecting the nitro group, aligns with this principle. researchgate.net

Modern synthetic strategies for quinolines incorporate these principles through various techniques. One-pot multicomponent reactions (MCRs) are increasingly used as they combine several steps into a single operation, reducing energy use, time, and waste. nih.gov The use of environmentally benign solvents, particularly water, is a key focus in green quinoline synthesis. nih.gov Furthermore, energy sources like microwave and ultrasonic irradiation can accelerate reactions, leading to higher yields in shorter times with reduced energy consumption. researchgate.netbldpharm.com

The shift from stoichiometric, toxic oxidants like arsenic acid to catalytic, metal-free aerobic oxidation for the synthesis of this compound from its methyl precursor is a clear example of applying green chemistry to create a safer and more efficient process. researchgate.net

Interactive Data Table: Comparison of Traditional vs. Green Synthesis Approaches for Quinolines

| Principle | Traditional Method (e.g., Skraup) | Green Chemistry Approach | Reference |

| Reagents | Uses stoichiometric, highly toxic reagents (Arsenic Acid). | Employs catalysts, avoids hazardous materials. | nih.gov |

| Solvents | Often requires harsh acids (H₂SO₄) as both reagent and medium. | Utilizes safer solvents like water or solvent-free conditions. | nih.gov |

| Energy | Requires prolonged heating. | Uses energy-efficient methods like microwave or ultrasound. | researchgate.net |

| Waste | Generates significant hazardous waste. | Designed to minimize waste (high atom economy). | mdpi.compvamu.edu |

| Process | Multi-step with difficult workup. | Favors one-pot reactions, simplifying the process. | nih.gov |

Condensation Reactions at the Aldehyde Moiety

The aldehyde group at the 4-position of the quinoline ring is a key site for condensation reactions, providing a straightforward method for introducing new functional groups and extending the molecular framework.

Synthesis and Characterization of Thiosemicarbazone Analogues

The condensation of this compound with thiosemicarbazide (B42300) derivatives leads to the formation of thiosemicarbazones. This reaction typically involves the nucleophilic attack of the primary amine of the thiosemicarbazide on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. juniv.edu

These reactions are often catalyzed by a small amount of acid. juniv.edu The resulting thiosemicarbazone analogues are of interest due to the biological activities often associated with this class of compounds. The synthesis of these derivatives allows for the exploration of structure-activity relationships, where the 8-nitroquinoline scaffold is combined with the chelating and pharmacologically relevant thiosemicarbazone moiety.

Table 1: Synthesis of Thiosemicarbazone Derivatives

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Thiosemicarbazide | This compound thiosemicarbazone |

This table illustrates the reactants involved in the synthesis of thiosemicarbazone derivatives.

Characterization of these analogues is typically achieved through spectroscopic methods such as ¹H-NMR, IR, and mass spectrometry, which confirm the formation of the C=N bond and the presence of the characteristic thiosemicarbazone functional groups. juniv.eduresearchgate.net

Wittig Reaction and the Formation of Alkenyl Derivatives

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. wikipedia.orglibretexts.org In the case of this compound, it provides a route to synthesize various 4-alkenyl-8-nitroquinoline derivatives. The reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, which acts as a nucleophile and attacks the aldehyde's carbonyl carbon. masterorganicchemistry.comlibretexts.org This initial addition is followed by a series of steps that result in the formation of an oxaphosphetane intermediate, which then decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. libretexts.org

The versatility of the Wittig reaction allows for the introduction of a wide range of substituents on the newly formed double bond, depending on the structure of the ylide used. wikipedia.org This enables the synthesis of a library of alkenyl derivatives with tailored electronic and steric properties. The location of the newly formed double bond is precisely controlled by the position of the original aldehyde group. libretexts.org

Table 2: Wittig Reaction for Alkenyl Derivative Synthesis

| Reactant 1 | Wittig Reagent | Product |

|---|---|---|

| This compound | Methylenetriphenylphosphorane | 4-Vinyl-8-nitroquinoline |

This table provides examples of Wittig reactions to form alkenyl derivatives of this compound.

Other Condensation Reactions for Functional Group Introduction

Beyond thiosemicarbazones and alkenes, the aldehyde functionality of this compound can participate in other condensation reactions to introduce a variety of functional groups. A notable example is the Knoevenagel condensation. wikipedia.orgsci-hub.se This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a weak base catalyst like piperidine. wikipedia.orgorientjchem.org The reaction proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. sci-hub.se

The Doebner modification of the Knoevenagel condensation specifically utilizes pyridine (B92270) as a solvent and is often employed when one of the activating groups on the nucleophile is a carboxylic acid. organic-chemistry.org This can lead to concomitant decarboxylation. organic-chemistry.org Such reactions are instrumental in synthesizing derivatives with extended conjugation and diverse functionalities, which can be valuable intermediates in the synthesis of more complex heterocyclic systems. sci-hub.se

Reduction and Oxidation Reactions

The presence of both a nitro group and a carbaldehyde group on the quinoline scaffold allows for selective or simultaneous reduction and oxidation reactions, leading to a variety of important derivatives.

Chemical Reduction of the Nitro Group

The nitro group at the 8-position of the quinoline ring can be selectively reduced to an amino group, yielding 8-aminoquinoline-4-carbaldehyde. This transformation is significant as 8-aminoquinolines are a well-known class of compounds with important biological activities. google.comgoogle.com

Various reducing agents can be employed for this purpose. Common methods include the use of metal-acid systems, such as tin or iron in the presence of hydrochloric or acetic acid. google.com Another effective method involves the use of metal sulfides, like ammonium (B1175870) or alkali metal hydrogen sulfides, in an alcoholic solvent. google.com This latter method is reported to produce high yields of the corresponding 8-aminoquinoline (B160924). google.com The resulting 8-aminoquinoline-4-carbaldehyde serves as a versatile intermediate for further derivatization at both the amino and aldehyde functionalities.

Chemical Transformations and Derivative Chemistry of this compound

The reactivity of this compound is characterized by the interplay between the aldehyde functional group and the electron-deficient nitro-substituted quinoline ring. The strong electron-withdrawing nature of the nitro group at the C-8 position significantly influences the electrophilicity of both the carbaldehyde at C-4 and the quinoline ring itself. chemshuttle.com

Nucleophilic Substitution and Addition Reactions

The aldehyde group at the C-4 position is a primary site for nucleophilic attack. These reactions follow the general mechanism of nucleophilic acyl substitution, where a nucleophile adds to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.org However, unlike ketones and aldehydes without a suitable leaving group, the subsequent reaction pathway can lead to substitution products. libretexts.org

The electron-deficient nature of the 8-nitroquinoline system enhances the reactivity of the aldehyde group. This makes it a valuable precursor for a variety of derivatives. A key transformation is reductive amination, which involves the initial formation of an imine or iminium ion via nucleophilic addition of an amine to the aldehyde, followed by reduction to yield secondary amines. This reaction is a cornerstone for creating libraries of biologically active compounds. chemshuttle.com

Furthermore, the quinoline ring itself, being electron-deficient due to the nitro group, is susceptible to nucleophilic aromatic substitution, particularly the vicarious nucleophilic substitution (VNS) of hydrogen. nih.gov Studies on related nitroquinolines have shown that nucleophiles, such as carbanions or amides, can attack the ring at positions activated by the nitro group (typically ortho and para positions). For instance, in reactions with potassium 9H-carbazol-9-ide, direct displacement of a hydrogen atom has been observed. nih.gov In cases where a halogen is present at an activated position, such as C-4, competitive aromatic nucleophilic substitution of the halogen (SNAr) can also occur alongside the VNS reaction. nih.gov

| Reaction Type | Reactant | Key Features | Potential Product Class |

| Reductive Amination | Primary/Secondary Amines | Formation of a C-N bond at the C-4 position. | Biologically Active Secondary Amines chemshuttle.com |

| Nucleophilic Aromatic Substitution (VNS) | Nucleophiles (e.g., 9H-carbazole) | Substitution of hydrogen on the quinoline ring. nih.gov | Functionalized Quinoline Heterocycles |

C-C Coupling Reactions

The aldehyde functionality of this compound serves as a handle for various carbon-carbon bond-forming reactions, expanding its synthetic utility. While specific examples involving this exact molecule are not extensively documented in the provided literature, the known reactivity of aromatic aldehydes allows for extrapolation to plausible transformations. These reactions are crucial for elaborating the molecular framework, enabling the synthesis of more complex structures.

The aldehyde can participate in classic condensation reactions, such as the Wittig reaction with phosphorus ylides to form alkenes, or Henry reactions with nitroalkanes. It is also a suitable substrate for Grignard and organolithium reagents, leading to the formation of secondary alcohols.

Beyond the aldehyde group, modern synthetic methods have focused on the direct C-H functionalization of the quinoline scaffold. researchgate.netrsc.org Rhodium-catalyzed reactions, for example, have been employed for the regioselective C-8 alkylation of quinoline N-oxides using olefins as the alkyl source. researchgate.net This type of transformation highlights the potential for introducing alkyl or aryl groups directly onto the quinoline ring system of this compound, although the presence of the nitro group would significantly influence the reaction's feasibility and regioselectivity.

Functionalization of the Quinoline Ring System

The precise and selective introduction of functional groups onto the quinoline ring is a key strategy for modifying the pharmacological and chemical properties of quinoline derivatives. researchgate.netrsc.org For this compound, functionalization can be directed at various positions on the heterocyclic ring.

Recent advancements have focused on transition-metal-catalyzed or metal-free C-H bond activation/functionalization reactions. nih.gov These methods provide pathways to form new C-C and C-heteroatom bonds at positions C-2 through C-7 of the quinoline core. nih.gov The nitro group at C-8 strongly activates the ring towards nucleophilic attack, making reactions like the VNS a powerful tool for introducing substituents at the C-5 and C-7 positions. nih.gov

Introduction of Halogenated Analogues

The synthesis of halogenated quinolines is a common strategy to tune the electronic properties and metabolic stability of the molecule. Introducing halogens onto the this compound framework can be achieved through several synthetic routes.

For instance, the synthesis of related 4-chloroquinolines often involves the treatment of a corresponding 4-hydroxyquinoline (B1666331) precursor with a chlorinating agent like phosphorus oxychloride (POCl3). acs.org Similarly, bromination can be accomplished using reagents such as N-bromosuccinimide (NBS), as demonstrated in the synthesis of 8-bromo-7-hydroxyquinoline. acs.org These established methods suggest that a 4-chloro-8-nitroquinoline (B1348196) derivative could be synthesized from an appropriate hydroxyquinoline intermediate, which could then potentially be converted to the target carbaldehyde.

| Halogenation Method | Reagent | Precursor Type | Resulting Analogue |

| Chlorination | POCl3 | 4-Hydroxyquinoline | 4-Chloroquinoline acs.org |

| Bromination | NBS | 7-Hydroxyquinoline | 8-Bromo-7-hydroxyquinoline acs.org |

Development of Photolabile Caging Groups Based on 8-Nitroquinoline Chromophores

Quinoline derivatives, particularly those bearing a nitro group, have been instrumental in the development of photolabile protecting groups, also known as "caging" groups. researchgate.net These molecular tools allow for the temporary inactivation of a bioactive molecule, which can then be released with precise spatiotemporal control using light, a process often referred to as "uncaging." nih.gov

The 8-nitroquinoline chromophore is a key scaffold in this field. Its utility stems from its photochemical properties, which can be fine-tuned through structural modifications. The goal of such modifications is to optimize desirable features, including:

A red-shifted absorption maximum (λmax) to allow the use of less phototoxic, longer-wavelength light. nih.gov

High molar extinction coefficient (ε) and quantum yield of uncaging (Φu) for high photolysis efficiency. nih.gov

High two-photon absorption (2PA) cross-section for improved three-dimensional spatial control in biological tissues. researchgate.net

Research has led to the synthesis of various 8-nitroquinoline-based caging groups for protecting functional groups like carboxylic acids. researchgate.net One study reported a series of derivatives where a 6-bromo-8-nitro-1,2-dihydroquinolinyl chromophore was identified as a particularly effective caging group due to its favorable absorption wavelength (345 nm) and quantum yield (Φ = 0.003). researchgate.net Theoretical calculations suggest that upon photoexcitation, these molecules undergo a reaction in the triplet state (T1) to release the caged substrate. researchgate.net Other quinoline-based cages, such as the 8-bromo-7-hydroxyquinolinyl (BHQ) chromophore, have also proven effective for the light-mediated release of molecules like carboxylates and phosphates. researchgate.netresearchgate.net

| Caging Group Chromophore | Key Feature | Absorption Max (λmax) | Quantum Yield (Φ) | Reference |

| 6-Bromo-8-nitro-1,2-dihydroquinolinyl | Improved photolysis efficiency | 345 nm | 0.003 | researchgate.net |

| 8-Bromo-7-hydroxyquinolinyl (BHQ) | Effective for carboxylates, phosphates | - | - | researchgate.netresearchgate.net |

| (8-Cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ) | Used for photoactivation of biological effectors | - | - | acs.org |

Pharmacological and Biological Investigations of 8 Nitroquinoline 4 Carbaldehyde Derivatives

Anticancer Activity and Mechanistic Elucidation

Derivatives of 8-nitroquinoline-4-carbaldehyde have emerged as a promising class of compounds in anticancer research. Their mechanisms of action are multifaceted, primarily involving the induction of cell cycle arrest and apoptosis through various cellular pathways.

Induction of Cell Cycle Arrest (G1/S and G2/M Phases)

Several studies have highlighted the ability of this compound derivatives to halt the proliferation of cancer cells by interfering with the cell cycle. For instance, novel 8-nitro quinoline-based thiosemicarbazone analogues have been shown to induce cell cycle arrest at both the G1/S and G2/M phases. researchgate.netnih.gov This dual blockade prevents the cells from entering the DNA synthesis (S) phase and the mitotic (M) phase, effectively inhibiting their division and growth. Similarly, certain quinoline-chalcone derivatives have demonstrated the ability to arrest gastric cancer cells in the G2/M phase. mdpi.com Another study on a novel quinolin-8-yl-nicotinamide, QN523, revealed its capability to cause S-phase arrest in pancreatic cancer cells. nih.gov

The specific checkpoints at which the cell cycle is arrested can vary depending on the derivative and the cancer cell line being studied. For example, some quinazoline (B50416) derivatives have been found to arrest the cell cycle at the G1 phase in breast cancer cells. mdpi.com This targeted disruption of the cell cycle underscores the potential of these compounds as selective anticancer agents.

Apoptosis Induction via ROS-Mediated Mitochondrial Pathways

A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This process is often mediated by the generation of reactive oxygen species (ROS). researchgate.netnih.gov Elevated levels of ROS can lead to oxidative stress, which in turn triggers the mitochondrial apoptotic pathway. nih.govnih.gov

Research has demonstrated that potent 8-nitro quinoline-thiosemicarbazone analogues induce apoptosis through mitochondrial dysfunction, which is linked to an increase in cytotoxic ROS levels. nih.gov This intrinsic apoptotic signaling pathway often involves the activation of caspase-3, a key executioner caspase. nih.gov The generation of ROS and subsequent mitochondrial-mediated apoptosis has been identified as a common mechanism for various quinoline (B57606) derivatives. nih.govnih.gov

Evaluation against Specific Human Cancer Cell Lines

The anticancer potential of this compound derivatives has been evaluated against a range of human cancer cell lines, demonstrating significant activity against cervical, lung, and breast cancers, among others.

For example, novel 4-chloro-8-nitro-1,2-dihydro-3-quinoline acylhydrazones have shown notable antiproliferative activity against human cervical cancer cell lines (HeLa). nih.gov One particular compound from this series was identified as highly potent, inducing apoptosis at its IC₅₀ concentration. nih.gov Similarly, 8-nitro quinoline-thiosemicarbazone analogues have exhibited superior inhibitory action against breast cancer cells (MCF-7). researchgate.net

Furthermore, quinoline derivatives have been tested against lung carcinoma (A-549), hepatocellular carcinoma (HepG2), and pancreatic cancer cell lines, showing significant cytotoxicity. nih.govnih.gov The broad spectrum of activity across different cancer types highlights the versatility of the 8-nitroquinoline (B147351) scaffold in developing new anticancer therapeutics.

Table 1: Anticancer Activity of this compound Derivatives against Various Cancer Cell Lines

| Derivative Class | Cancer Cell Line | Observed Effect | Reference |

| Thiosemicarbazones | Breast (MCF-7), Cervical (HeLa) | G1/S & G2/M cell cycle arrest, Apoptosis | researchgate.netnih.gov |

| Acylhydrazones | Cervical (HeLa) | Apoptosis induction | nih.gov |

| Nicotinamides | Pancreatic (MIA PaCa-2) | S-phase cell cycle arrest | nih.gov |

| Chalcones | Gastric (MGC-803) | G2/M cell cycle arrest | mdpi.com |

Antimalarial Efficacy Studies

Quinoline-based compounds have historically been the cornerstone of antimalarial therapy. nih.gov Research into derivatives of this compound continues this legacy, with a focus on overcoming drug resistance in malaria parasites.

Derivatives of Primaquine with Modified Quinoline Scaffolds

Primaquine, an 8-aminoquinoline (B160924), is a crucial antimalarial drug. Modifications of its quinoline scaffold, including the introduction of nitro groups, are being explored to enhance its efficacy and combat resistance. nih.gov The hybridization of the quinoline core with other pharmacophores is a popular strategy to develop novel agents with improved biological profiles. nih.govnih.govmdpi.com These structural modifications aim to create derivatives that can effectively target different stages of the parasite's lifecycle and remain active against resistant strains. nih.gov

Antimicrobial Research

The quinoline ring is a key component of many antibacterial drugs. nih.gov Derivatives of 8-hydroxyquinoline (B1678124), a related compound, have shown potent antimicrobial activity against a broad spectrum of bacteria and fungi. nih.govnih.gov For instance, nitroxoline (B368727), an 8-hydroxy-5-nitroquinoline, is a clinically used antibiotic for urinary tract infections. nih.govmdpi.com Research into this compound derivatives for antimicrobial applications is an active area, leveraging the known antimicrobial properties of the quinoline and nitroquinoline cores. nih.gov Studies on quinoline-3-carbaldehyde hydrazone derivatives have also demonstrated promising activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Antibacterial Activity of Synthesized Analogues

The antibacterial potential of various quinoline derivatives has been a subject of extensive research. Studies have shown that modifications of the quinoline scaffold can lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria.

For instance, a series of quinoline hydrazone derivatives were synthesized and evaluated for their antibacterial properties. researchgate.net Among these, compounds designated as QH-02, QH-04, QH-05, and QH-11 demonstrated notable activity against bacterial strains such as Acinetobacter baumannii, Escherichia coli, and Staphylococcus aureus. researchgate.net The lipophilic nature of these hydrazone derivatives is believed to facilitate their permeation through bacterial cell membranes, contributing to their antibacterial effect. researchgate.net

Similarly, derivatives of 8-hydroxyquinoline (8HQ) have been investigated for their antimicrobial capabilities. researchgate.net The parent compound, 8HQ, shows potent activity against Gram-positive bacteria. researchgate.net Halogenated derivatives, such as 7-bromo-8HQ and clioquinol, exhibited enhanced activity against Gram-negative bacteria when compared to the parent molecule. researchgate.net Nitroxoline, another 8HQ derivative, displayed strong antibacterial action against Aeromonas hydrophila and selective inhibition of Pseudomonas aeruginosa. researchgate.net Furthermore, novel 8-hydroxyquinoline derivatives have demonstrated exceptional antimicrobial effects against strains like E. coli, S. aureus, Vibrio parahaemolyticus, and P. aeruginosa, in some cases surpassing the activity of the standard antibiotic Penicillin G. nih.gov The presence of electron-donating groups on the quinoline ring has been suggested to enhance these antibacterial properties. biointerfaceresearch.comscienceopen.com

A new 8-hydroxyquinoline derivative, PH176, was evaluated against 38 clinical isolates of Staphylococcus aureus and showed promising results, particularly against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The combination of PH176 with oxacillin (B1211168) resulted in a synergistic effect against several MRSA isolates. nih.gov

Table 1: Antibacterial Activity of Selected this compound Derivatives and Analogues

| Compound/Derivative | Bacterial Strain(s) | Key Findings | Reference(s) |

| Quinoline Hydrazones (QH-02, QH-04, QH-05, QH-11) | Acinetobacter baumannii, Escherichia coli, Staphylococcus aureus | Active against the tested bacterial strains. | researchgate.net |

| 8-Hydroxyquinoline (8HQ) | Gram-positive bacteria | Highly potent antimicrobial activity. | researchgate.net |

| 7-bromo-8HQ, Clioquinol | Gram-negative bacteria | High antigrowth activity compared to the parent compound. | researchgate.net |

| Nitroxoline | Aeromonas hydrophila, Pseudomonas aeruginosa | Strong antibacterial activity with an MIC of 5.26 μM against A. hydrophila. | researchgate.net |

| Cloxyquin | Listeria monocytogenes, Plesiomonas shigelloides | Strong activity with MIC values of 5.57 and 11.14 μM, respectively. | researchgate.net |

| 8-hydroxyquinoline derivatives | E. coli, S. aureus, V. parahaemolyticus, P. aeruginosa | Remarkable antibacterial activity, superior to Penicillin G. | nih.gov |

| PH176 | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC50 and MIC90 of 16 and 32 μg/ml, respectively. Synergistic effect with oxacillin. | nih.gov |

Antifungal Properties of Derivatives

Quinoline derivatives have also demonstrated significant antifungal properties against a range of pathogenic fungi. The versatility of the quinoline nucleus allows for structural modifications that can yield compounds with selective and potent antifungal action. nih.gov

Research into the antifungal profile of quinoline derivatives has shown activity against both yeasts of the Candida species and filamentous fungi, which are common causes of human and animal infections. nih.gov For example, certain quinoline derivatives were found to be active only against yeasts, with Minimum Inhibitory Concentration (MIC) ranges of 25–50 μg/mL, while others demonstrated efficacy exclusively against filamentous fungi with MICs between 12.5–25 μg/ml. nih.gov This selectivity highlights the potential for developing targeted antifungal therapies from the quinoline scaffold. nih.gov

Further studies have explored the antifungal activity of quinoline derivatives against plant pathogenic fungi. Inspired by the structure of quinine, researchers synthesized a series of 2,8-bis(trifluoromethyl)-4-quinolinol derivatives. nih.gov Several of these compounds exhibited good antifungal effects against Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani, and Sclerotinia sclerotiorum. nih.gov One derivative, Ac12, was particularly potent, with EC50 values of 0.52 and 0.50 μg/mL against S. sclerotiorum and B. cinerea, respectively, outperforming the commercial fungicide azoxystrobin (B1666510) and 8-hydroxyquinoline. nih.gov Preliminary mechanism studies suggest that compound Ac12 may disrupt the fungal cell membrane, leading to increased permeability and cell content leakage. nih.gov

Additionally, derivatives of 8-hydroxyquinoline have shown broad-spectrum biological activities, including antifungal effects. nih.gov

Table 2: Antifungal Activity of Selected Quinoline Derivatives

| Compound/Derivative | Fungal Strain(s) | Key Findings | Reference(s) |

| Quinoline Derivative 2 | Candida spp. | Active only on yeast, MIC range 25–50 μg/mL. | nih.gov |

| Quinoline Derivative 3 | Candida spp. | Active only on yeast, MIC range 25–50 μg/mL. | nih.gov |

| Quinoline Derivative 5 | Filamentous fungi | Efficacious only on filamentous fungi, MIC range 12.5–25 μg/ml. | nih.gov |

| Ac12 (a 2,8-bis(trifluoromethyl)-4-quinolinol derivative) | Sclerotinia sclerotiorum, Botrytis cinerea | EC50 values of 0.52 and 0.50 μg/mL, respectively. More potent than azoxystrobin and 8-hydroxyquinoline. | nih.gov |

Antitubercular Potential of Quinoline Hydrazone Derivatives

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the development of new antitubercular agents. Quinoline hydrazone derivatives have been identified as a promising class of compounds in this effort.

A study focused on the design and synthesis of eleven quinoline hydrazone derivatives revealed their potential as antitubercular agents. researchgate.net Compounds QH-02, QH-04, and QH-05 were found to be particularly promising, exhibiting a Minimum Inhibitory Concentration (MIC) value of 4 μg/mL against the H37Rv strain of M. tuberculosis. researchgate.net The strategy of combining the quinoline and hydrazone pharmacophores has proven effective in generating compounds with significant anti-TB activity. researchgate.net

Further research into heterocyclic aldehydes has led to the synthesis of hydrazone analogs with inhibitory activity against M. tuberculosis. researchgate.net Several of these compounds showed inhibitory activity at a concentration of 6.25 µg/mL in primary screenings. researchgate.net

Combining the quinoline and thiosemicarbazide (B42300) pharmacophores has also yielded compounds with notable activity against the M. tuberculosis H37Rv strain, with MIC values ranging from 2 to 8 μg/ml. nih.gov One compound from this series exhibited remarkable antimycobacterial activity with an MIC of 2 μg/ml. nih.gov Molecular docking studies suggest that this compound may act by inhibiting the KatG protein of M. tuberculosis. nih.gov

In another study, novel pyrazolo-quinoline analogues were synthesized and evaluated for their antitubercular activity. nih.gov Six of these derivatives displayed very significant activity at a concentration of 1.6 µg/mL, proving to be more active than the standard drug pyrazinamide (B1679903). nih.gov

Table 3: Antitubercular Activity of Quinoline Hydrazone Derivatives

| Compound/Derivative | Mycobacterium tuberculosis Strain | MIC Value | Key Findings | Reference(s) |

| Quinoline Hydrazones (QH-02, QH-04, QH-05) | H37Rv | 4 μg/mL | Promising antitubercular compounds. | researchgate.net |

| Quinoline-thiosemicarbazide hybrid (Compound 5) | H37Rv | 2 μg/ml | Remarkable antimycobacterial activity. | nih.gov |

| Furanyl Pyrazolo[3,4-b] Quinoline-5-Ones (P1–6) | H37Rv | 1.6 µg/mL | More active than pyrazinamide standard. | nih.gov |

| Hydrazone analogs (3d, 3e, 8b) | H37Rv | IC50 values of 5.96, 5.4 & 1.6 microg/mL, respectively | Potential leads for novel antitubercular agents. | researchgate.net |

Antiviral Investigations (e.g., Anti-HIV-1 Activity)

Quinoline derivatives have been investigated for a wide range of pharmacological activities, including antiviral properties against various viruses such as Human Immunodeficiency Virus (HIV). nih.govresearchgate.net

A series of novel N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives were designed and synthesized to evaluate their anti-HIV-1 and antibacterial activities. nih.gov However, these specific compounds did not show significant anti-HIV-1 activity at concentrations below 100 µM. nih.gov

In contrast, other studies on 8-hydroxyquinoline-hydrazone derivatives have yielded more promising results. researchgate.net One synthesized compound, which features a 4-methoxy substitution on a phenyl ring, demonstrated the highest anti-HIV-1 activity, being 6.5 and 1.6 times more potent against two different HIV-1 strains compared to the parent compound. researchgate.net This particular derivative is considered a strong lead for further development of anti-HIV-1 agents. researchgate.net Another compound from this series, (E)‐2‐((2‐(4‐methoxyphenyl)hydrazono)methyl)quinolin‐8‐ol, was found to be the most active against HIV, with IC50 values of 1.88 and 6.27 μM against HIV‐1VB59 and HIV‐1UG070, respectively. researchgate.net

The antiviral activity of quinoline derivatives extends beyond HIV. Two novel quinoline derivatives were evaluated in vitro against the dengue virus serotype 2 (DENV2) and both showed significant inhibitory activities. nih.gov The iso-Pr-substituted derivative had an IC50 of 3.03 µM, while the iso-Bu derivative was even more active with an IC50 of 0.49 µM and a higher selectivity index. nih.gov

Table 4: Antiviral Activity of Selected Quinoline Derivatives

| Compound/Derivative | Virus | Activity/Potency | Key Findings | Reference(s) |

| N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazides | HIV-1 | No significant activity at < 100 µM. | Designed compounds were not potent anti-HIV-1 agents. | nih.gov |

| 8-hydroxyquinoline-hydrazone (4-methoxy substitution) | HIV-1 | 6.5 and 1.6 folds higher activity than parent compound. | Considered a lead for improving anti-HIV-1 potential. | researchgate.net |

| (E)‐2‐((2‐(4‐methoxyphenyl)hydrazono)methyl)quinolin‐8‐ol | HIV-1VB59 and HIV-1UG070 | IC50: 1.88 and 6.27 μM, respectively. | Most active against HIV in the series. | researchgate.net |

| iso-Pr-substituted quinoline derivative | Dengue virus serotype 2 (DENV2) | IC50 of 3.03 µM. | Significant inhibitory activity. | nih.gov |

| iso-Bu-substituted quinoline derivative | Dengue virus serotype 2 (DENV2) | IC50 of 0.49 µM. | Higher selectivity index and activity than the iso-Pr derivative. | nih.gov |

Structure-Activity Relationship (SAR) Analyses in Biological Contexts

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. gardp.org For quinoline derivatives, SAR analyses have provided valuable insights for designing new molecules with enhanced pharmacological properties, such as improved antimicrobial activity and reduced toxicity. gardp.orgnih.gov

In the context of antibacterial activity, SAR studies of 8-hydroxyquinoline derivatives have shown that the type and position of substituents on the phenyl ring significantly impact their efficacy. scienceopen.com It has been observed that compounds with electron-donating substituents, such as chlorine, bromine, methyl, and methoxy (B1213986) groups, exhibit greater activity against both Gram-positive and Gram-negative bacteria compared to those with electron-withdrawing groups like the nitro group. scienceopen.com This suggests that increasing the electron density on the quinoline ring can enhance its antibacterial potential.

For anti-inflammatory and antioxidant activities, SAR analysis of benzylideneacetophenone derivatives revealed that the presence of electron-donating groups at the para-position of both aromatic rings (A and B) appears to enhance these biological effects. nih.gov

In the development of anticonvulsant agents, molecular modeling and SAR studies of quinoxaline (B1680401) derivatives have shown a strong correlation between the binding affinities of the compounds to the AMPA receptor and their in vivo anticonvulsant activities. researchgate.net The interaction of the quinoxaline backbone with specific amino acid residues in the binding pocket of the receptor is a key determinant of its antagonistic activity. researchgate.net

Quantitative structure-activity relationship (QSAR) studies on 4-methyl-2-(4-substituted phenyl)quinoline derivatives have also been conducted to create models that can predict the biological activities of structurally similar molecules, thereby streamlining the drug discovery process. researchgate.net These studies establish a mathematical correlation between the structural features of the compounds and their observed biological activities. researchgate.net

Computational and Theoretical Studies on 8 Nitroquinoline 4 Carbaldehyde and Its Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used extensively to investigate the electronic structure of many-body systems. It has become a staple in the study of quinoline (B57606) derivatives for its balance of accuracy and computational cost.

DFT calculations are crucial for determining the feasibility and stability of a molecular structure before synthesis is attempted. By optimizing the molecular geometry, researchers can find the most stable conformation of 8-Nitroquinoline-4-carbaldehyde. The stability of related quinoline derivatives has been successfully analyzed using DFT methods. researchgate.neteurjchem.com

Fukui functions are used within the DFT framework to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net This analysis is critical for understanding the potential bio-activity of a compound like this compound, as it pinpoints the atoms most likely to interact with biological macromolecules.

The analysis involves calculating the change in electron density at each atomic site upon the addition or removal of an electron. For related compounds like 2-chloroquinoline-3-carboxaldehyde, Fukui analysis has been employed to determine chemical reactivity. researchgate.net Similarly, studies on other nitro-aromatic compounds have used Fukui indices, supported by Molecular Electrostatic Potential (MESP) maps, to distinguish between nucleophilic and electrophilic centers. researchgate.net The negative potential sites, often localized on electronegative atoms like oxygen and nitrogen, are susceptible to electrophilic attack, while positive potential regions are prone to nucleophilic attack. researchgate.net For this compound, the oxygen atoms of the nitro and carbonyl groups, along with the quinoline nitrogen, would be predicted as primary sites for electrophilic interaction.

The nitro group on the quinoline scaffold suggests that this compound may have photolabile properties, meaning it can undergo a chemical reaction upon absorbing light. DFT calculations are essential for elucidating the mechanisms of such photochemical reactions.

A theoretical study on 8-nitroquinoline-based photolabile "caging" groups for carboxylic acids revealed the photolysis mechanism in detail. researchgate.net The calculations showed that while the reaction has a high energy barrier under normal conditions, it becomes accessible under photolysis. The process involves the molecule being excited from its ground state (S0) to the first singlet excited state (S1). researchgate.net Following this, an intersystem crossing occurs to the triplet state (T1). The reaction then proceeds in the T1 state before returning to the S0 state to yield the final products. researchgate.net This detailed mechanistic insight is critical for the development of photoremovable protecting groups used in studying biological processes. researchgate.net Similar photolysis mechanisms have been investigated for other nitro-aromatic compounds, such as o-nitrobenzyl derivatives, where the rate of the reaction is influenced by substituents on the aromatic ring. nih.gov

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. edu.krd

A large HOMO-LUMO gap implies high stability and low reactivity, as it is more energetically difficult to excite an electron from the HOMO to the LUMO. edu.krd Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. edu.krd DFT calculations are the standard method for computing these orbital energies. ijastems.org The HOMO energy is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. edu.krd In conjugated systems like quinolines, the π - π* transitions are common, where an electron is excited from a π bonding orbital (often the HOMO) to a π* anti-bonding orbital (often the LUMO). libretexts.org The size of the conjugated system directly influences the HOMO-LUMO gap; larger conjugated systems typically have smaller gaps and absorb light at longer wavelengths. libretexts.org

Table 1: Examples of Calculated HOMO-LUMO Energy Gaps for Related Heterocyclic Compounds This table presents data for analogous compounds to illustrate the typical values obtained from DFT calculations.

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|---|

| Cinnoline-4-carboxylic acid | DFT/B3LYP/6-311++G(d,p) | -7.21 | -2.53 | 4.68 | ijastems.org |

| Tetrathiafulvalene (gas phase) | DFT/B3LYP/6-31++G | Not Specified | Not Specified | 3.872 | edu.krd |

| Tetrathiafulvalene (in CCl4) | DFT/B3LYP/6-31++G | Not Specified | Not Specified | 3.899 | edu.krd |

| Tetrathiafulvalene (in water) | DFT/B3LYP/6-31++G | Not Specified | Not Specified | 3.984 | edu.krd |

DFT calculations are a powerful tool for predicting various spectroscopic properties, including infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectra. These theoretical predictions are often compared with experimental data to validate both the computational method and the synthesized structure. eurjchem.com

For several quinoline derivatives, such as 8-hydroxy-5-nitroquinoline and 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde, DFT has been used to calculate vibrational frequencies (IR and Raman) and electronic transitions (UV-Vis). researchgate.neteurjchem.com The calculated vibrational modes are assigned to specific bond stretches, bends, and torsions within the molecule, aiding in the interpretation of experimental spectra. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra, with calculated absorption maxima often showing good agreement with experimental results. eurjchem.comresearchgate.net This validation provides confidence in the optimized molecular structure obtained from the calculations. eurjchem.com

In-Silico Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). researchgate.net This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

For analogues of this compound, in-silico docking studies have been performed to evaluate their potential as inhibitors of various biological targets. researchgate.net The process involves placing the ligand into the active site of a receptor and using a scoring function to estimate the binding affinity, often expressed in kcal/mol. nih.gov A more negative score typically indicates a stronger, more favorable binding interaction. nih.gov

Docking studies on fluoroquinolines have explored their binding against bacterial enzymes like E. coli DNA Gyrase B. researchgate.net Other studies on quinoline derivatives have investigated interactions with targets like α-amylase for hypoglycemic efficacy and various cancer-related proteins. researchgate.netnih.gov The results of these simulations reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the receptor's active site. researchgate.netnih.gov This information is invaluable for the rational design of more potent and selective inhibitors.

Table 2: Example Molecular Docking Results for Quinoline Analogues against Various Protein Targets This table presents data for analogous compounds to illustrate the binding affinities obtained from in-silico docking simulations.

| Ligand | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Source |

|---|---|---|---|---|

| Levofloxacin | Human kallikrein 7 | Not Specified | -6.6 | thesciencein.org |

| N-(4-methoxy-3-methylphenyl)-4,6-diphenylpyrimidin-2-amine | EHMT2 | 7BUC | -10.7 | nih.gov |

| 2-N-[4-methoxy-3-(5-methoxy-3H-indol-2-yl)phenyl]-4-N,6-dimethylpyrimidine-2,4-diamine | EHMT2 | 7BUC | -10.3 | nih.gov |

| 8-hydroxyquinoline (B1678124) derivative (Compound 7) | S. aureus protein | 1JIJ | Not Specified | researchgate.net |

| 8-hydroxyquinoline derivative (Compound 13) | S. aureus protein | 1JIJ | Not Specified | researchgate.net |

Prediction of Ligand-Protein Interactions and Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand and its protein target. In the context of this compound and its analogues, docking studies can elucidate how these compounds might interact with the active sites of biological targets like enzymes or receptors.

For instance, studies on similar quinoline derivatives have shown that these compounds can bind to various protein targets. The binding affinity, often expressed as a docking score in kcal/mol, indicates the strength of the interaction. A more negative score typically suggests a stronger binding affinity. For example, in a study of 2H-thiopyrano[2,3-b]quinoline derivatives, binding affinities against the anticancer peptide CB1a ranged from -5.3 to -6.1 Kcal/mol, with the most potent compound showing the strongest interaction. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues within the protein's active site, which are crucial for the stability of the ligand-protein complex. nih.gov

Interactive Table: Predicted Binding Affinities of Quinoline Analogues

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| Thiopyrano[2,3-b]quinoline Derivative 1 | CB1a | -5.3 |

| Thiopyrano[2,3-b]quinoline Derivative 2 | CB1a | -5.8 |

| Thiopyrano[2,3-b]quinoline Derivative 3 | CB1a | -5.5 |

| Thiopyrano[2,3-b]quinoline Derivative 4 | CB1a | -6.1 |

| Chalcone 1 | eNOS | -6.5 |

Correlation between Docking Scores and Experimental Biological Activity

A critical aspect of computational drug design is establishing a correlation between in silico predictions and experimental results. While a good docking score suggests strong binding, it does not always translate directly to high biological activity. researchgate.net Several factors can influence this relationship.

However, in many cases, a good correlation can be found. For example, a study on bis-hydrazones of quinazolinones demonstrated that compounds with potent antimicrobial properties also showed good binding profiles with their target enzymes. nih.gov Similarly, research on nitro group-containing chalcones found that compounds with the highest anti-inflammatory activity also showed favorable interactions with COX-1 and COX-2 enzymes in docking studies. mdpi.com These correlations, when established, can be incredibly valuable for prioritizing compounds for synthesis and further testing, thereby streamlining the drug discovery process. scholarsresearchlibrary.com It is important to note that the free energy of binding is inversely related to the binding constant (Ki), meaning a more negative free energy of binding corresponds to a lower Ki and more favorable binding. researchgate.net

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-Likeness Assessment

Beyond binding affinity, the potential of a compound as a drug is determined by its pharmacokinetic and toxicological properties, collectively known as ADMET. Computational tools can predict these properties, offering an early assessment of a compound's drug-likeness. nih.gov

For quinoline derivatives, in silico ADMET predictions can provide insights into properties like human intestinal absorption, blood-brain barrier penetration, and potential toxicity. nih.govmdpi.com For instance, a study on quinoline-1,4-quinone hybrids showed that most of the tested compounds were predicted to be orally available and non-neurotoxic. mdpi.com Drug-likeness is often assessed using rules like Lipinski's rule of five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Compounds that adhere to these rules are more likely to be orally bioavailable.

Interactive Table: Predicted ADMET Properties for a Hypothetical this compound Analogue

| Property | Predicted Value |

|---|---|

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Low |

| CYP2D6 Inhibitor | No |

| AMES Toxicity | Probable |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.net By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. nih.gov

For nitroaromatic compounds like this compound, QSAR studies can be particularly useful in predicting properties like carcinogenic potency. researchgate.net These models often use a variety of molecular descriptors, including 0D, 1D, and 2D descriptors, which can be calculated directly from the molecular structure. A successful QSAR model can explain a significant portion of the variance in the experimental data and have good predictive ability, making it a valuable tool for screening and prioritizing compounds. researchgate.net

Natural Bond Orbital (NBO) Analysis

NBO analysis is a theoretical method that provides a detailed picture of the electron distribution in a molecule, translating the complex molecular wavefunction into the familiar language of Lewis structures, including bonds, lone pairs, and atomic charges. wisc.eduq-chem.com This analysis can reveal important information about bonding, hybridization, and intermolecular interactions. q-chem.com

For molecules like this compound, NBO analysis can elucidate the effects of substituent groups on the electronic structure. ijnc.ir For example, it can show how electron-donating or electron-withdrawing groups influence the electron density of the quinoline ring system. The analysis of donor-acceptor interactions within the molecule can also provide insights into its stability and reactivity. ijnc.ir

Molecular Electrostatic Potential (MEP) Mapping

MEP mapping is a computational technique that visualizes the electrostatic potential on the surface of a molecule. mdpi.com It provides a color-coded map where different colors represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netnih.gov

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the nitro and aldehyde groups, indicating these as sites for potential electrophilic interaction. The hydrogen atoms of the quinoline ring would likely show positive potential. nih.gov This information is invaluable for understanding and predicting how the molecule will interact with other molecules, including biological targets. mdpi.com

Advanced Applications and Future Research Directions

Role as Versatile Building Blocks in Complex Organic Synthesis

8-Nitroquinoline-4-carbaldehyde is a valuable heterocyclic building block in organic chemistry. bldpharm.comchemscene.com Its structure incorporates several reactive sites that allow for the construction of more complex molecular frameworks. The aldehyde functional group is a primary site for a variety of chemical transformations, while the nitro group and the quinoline (B57606) ring itself offer further opportunities for synthetic elaboration.

The aldehyde group can readily participate in numerous C-C and C-N bond-forming reactions, including:

Wittig Reaction: To form substituted alkenes.

Condensation Reactions: With amines to form Schiff bases or with active methylene (B1212753) compounds.

Reductions: To form the corresponding alcohol, (8-nitroquinolin-4-yl)methanol. mdpi.com

Oxidations: To yield 8-nitroquinoline-4-carboxylic acid.

The quinoline core, particularly when activated by the nitro group, can be a substrate for nucleophilic aromatic substitution. Furthermore, the nitro group itself can be reduced to an amino group (8-aminoquinoline), opening up a vast new set of potential reactions, such as diazotization and amide bond formation. This transformation is pivotal, as 8-aminoquinoline (B160924) derivatives are known to be effective fluorophores and chelating agents. mdpi.com

The strategic placement of these functional groups allows for a diversity-oriented synthesis approach. For instance, similar quinoline-carbaldehyde structures have been successfully employed in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to create polyarylquinoline systems, which are investigated for their photophysical properties. mdpi.com This highlights the potential of this compound to serve as a precursor to complex, functional molecules for materials science and medicinal chemistry.

Table 1: Synthetic Utility of this compound

| Functional Group | Reaction Type | Potential Product Class |

| 4-carbaldehyde | Reduction (e.g., with NaBH₄) | Quinoline Methanols mdpi.com |

| Condensation with Amines | Schiff Bases / Imines rroij.com | |

| Wittig Reaction | Styrylquinolines mdpi.com | |

| Oxidation | Quinoline Carboxylic Acids | |

| 8-nitro group | Reduction (e.g., with SnCl₂/HCl) | 8-Aminoquinolines mdpi.com |

| Quinoline Ring | Suzuki-Miyaura Coupling (on halo-derivatives) | Polyarylquinolines mdpi.com |

Strategies for Rational Drug Design and Development

Rational drug design aims to develop molecules that can interact with a specific biological target to achieve a therapeutic effect. slideshare.net The this compound scaffold is a promising starting point for such endeavors due to the established biological activities of quinoline derivatives. Quinoline-based compounds are known to possess a wide range of medicinal properties, including antibacterial, anti-HIV, and neuroprotective activities. rroij.comnih.gov

Strategies for utilizing this compound in drug design include:

Scaffold-Based Modification: The quinoline core serves as a rigid scaffold. The aldehyde at the 4-position is a key handle for introducing a variety of substituents to probe the binding pocket of a target enzyme or receptor. For example, derivatives of 8-hydroxy-2-quinoline carbaldehyde have been synthesized and identified as potent inhibitors of M1 aminopeptidase (B13392206) in Leishmania donovani, a validated drug target. nih.gov This demonstrates the potential of the quinoline carbaldehyde framework in designing enzyme inhibitors. nih.gov

Bioisosteric Replacement and Functional Group Interconversion: The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the quinoline ring. In a drug design campaign, this group could be retained for its electronic effects or reduced to an amine. The resulting 8-aminoquinoline can act as a key chelating motif for metalloenzymes, a strategy successfully employed in many therapeutic agents. mdpi.comnih.gov

Property-Based Drug Design: This approach involves optimizing physicochemical properties alongside biological activity. nih.gov The synthesis of a library of derivatives from this compound would allow for systematic tuning of properties like solubility, lipophilicity (LogP), and metabolic stability to create drug candidates with favorable pharmacokinetic profiles. nih.govnih.gov For instance, introducing hydrophilic groups via the aldehyde function could enhance water solubility. nih.gov

Table 2: Significance of Structural Features in Drug Design

| Structural Feature | Role in Rational Drug Design | Example Application |

| Quinoline Nucleus | A privileged scaffold with known biological activity. rroij.comnih.gov | Core structure for antimalarial, antibacterial, and anticancer agents. nih.gov |

| 4-carbaldehyde Group | A reactive handle for synthetic diversification and library creation. | Synthesis of Schiff base derivatives to act as enzyme inhibitors. nih.gov |

| 8-nitro Group | Modulates electronic properties; can be reduced to a chelating amino group. | Precursor to 8-aminoquinoline derivatives for targeting metalloenzymes. mdpi.com |

Potential in Bio-imaging and Molecular Sensing through Photolabile Derivatives

The quinoline ring is a well-known fluorophore, and its derivatives are extensively used in developing fluorescent probes for bio-imaging and molecular sensing. mdpi.comrroij.com this compound serves as a valuable precursor for creating such advanced molecular tools.

The development of fluorescent chemosensors often relies on the principle of chelation-enhanced fluorescence. Derivatives of 8-aminoquinoline (obtained by reducing the nitro group of 8-nitroquinoline) have shown vast potential as receptors for metal ions like Zn²⁺. mdpi.com The binding of the target ion to the quinoline derivative restricts intramolecular rotations and alters electronic charge transfer processes, leading to a significant increase in fluorescence intensity, which provides a measurable signal. mdpi.com Similarly, 8-hydroxyquinoline (B1678124) derivatives have been developed as selective fluorescent sensors for Al³⁺. rroij.com

A particularly innovative application lies in the creation of photolabile derivatives, often called "caged compounds." The 8-nitroquinoline (B147351) moiety itself is a key component of photolabile protecting groups. researchgate.net These groups are used to mask the function of a bioactive molecule, such as a neurotransmitter or a drug. The molecule remains inert until it is "uncaged" by exposure to light of a specific wavelength. This process of photolysis cleaves the protecting group and releases the active molecule with high spatial and temporal precision. researchgate.net Research has demonstrated that 8-nitroquinoline-based caging groups can be used for the photolabile protection of carboxylic acids, with theoretical studies suggesting the reaction proceeds through an excited triplet state upon photolysis. researchgate.net This technology allows researchers to study biological processes in real-time within living cells and tissues. researchgate.netnih.gov

The combination of the quinoline fluorophore with a photolabile trigger could lead to the design of "activatable" probes. These are molecules that are initially non-fluorescent (caged) but become fluorescent upon a specific event, such as an enzymatic reaction or light-induced cleavage. This approach is highly sought after in bio-imaging to improve signal-to-noise ratios. nih.gov The quinoline-malononitrile (QM) core, for example, is a building block for aggregation-induced emission (AIE) fluorophores used for high-fidelity optical bio-imaging. nih.gov

Q & A

Q. How can large-scale datasets (e.g., -omics or high-throughput screening) be effectively analyzed to link this compound’s structure to bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.